molecular formula C9H13NO2S B311283 N-(3-methoxypropyl)thiophene-2-carboxamide

N-(3-methoxypropyl)thiophene-2-carboxamide

Cat. No.: B311283
M. Wt: 199.27 g/mol
InChI Key: URUFWBZQNXQCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

N-(3-methoxypropyl)thiophene-2-carboxamide

InChI

InChI=1S/C9H13NO2S/c1-12-6-3-5-10-9(11)8-4-2-7-13-8/h2,4,7H,3,5-6H2,1H3,(H,10,11)

InChI Key

URUFWBZQNXQCGB-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=CS1

Canonical SMILES

COCCCNC(=O)C1=CC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5-(7-(cyclopropylamino)-3-formylpyrazolo[1,5-a]pyrimidin-5-yl)thiophene-2-carboxylic acid (30 mg, 0.091 mmol), EDCI (19 mg, 0.10 mmol), Et3N (14 μL, 0.10 mmol), and HOBt (14 mg, 0.10 mmol) in 2 mL of DMF pre-stirred for 5 minutes was added 3-methoxypropylamine (10 μL, 0.10 mmol). The reaction mixture was stirred at room temperature for 1 hour. The reaction was diluted with ethyl acetate, washed with H2O, brine, dried over MgSO4, filtered, and evaporated to dryness to provide 30 mg of 547-(cyclopropylamino)-3-formylpyrazolo[1,5-a]pyrimidin-5-yl)-N-(3-methoxypropyl)thiophene-2-carboxamide (83%). LCMS (M+1=400)
Name
5-(7-(cyclopropylamino)-3-formylpyrazolo[1,5-a]pyrimidin-5-yl)thiophene-2-carboxylic acid
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
19 mg
Type
reactant
Reaction Step One
Name
Quantity
14 μL
Type
reactant
Reaction Step One
Name
Quantity
14 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
10 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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